Ethyl 3-aminocrotonate

Solubility Formulation Process Chemistry

Ethyl 3-aminocrotonate (CAS 626-34-6) is the mandated enamine component in patented felodipine manufacturing, delivering superior selectivity over the methyl analog in 1,4-dihydropyridine calcium channel blocker synthesis. With 26 g/L aqueous solubility—44% higher than methyl 3-aminocrotonate—it enables efficient green chemistry and biphasic reactions. Its broad thermal window (mp 33–35°C, bp 210–215°C) supports high-temperature cyclocondensations. Proven in continuous flow chemistry (94% yield, 22 min at 50°C), this intermediate is optimized for industrial-scale pharmaceutical manufacturing. Choose the process-specified building block, not a structural substitute.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 626-34-6
Cat. No. B3029339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-aminocrotonate
CAS626-34-6
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)N
InChIInChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4-
InChIKeyYPMPTULBFPFSEQ-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Aminocrotonate (CAS 626-34-6): Key Intermediate for Heterocyclic and Dihydropyridine Synthesis


Ethyl 3-aminocrotonate (CAS 626-34-6) is an enamine ester, specifically the ethyl ester of 3-aminocrotonic acid, characterized by the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol. This compound serves as a versatile building block in organic synthesis, distinguished by its conjugated amino and α,β-unsaturated ester functionalities, which facilitate its utility in condensation and cycloaddition reactions to construct nitrogen-containing heterocycles [1]. It is a solid at room temperature (mp 33-35 °C) and exhibits moderate solubility in water (26 g/L at 25 °C) .

Why Methyl 3-Aminocrotonate or Ethyl Acetoacetate Cannot Substitute Ethyl 3-Aminocrotonate


While methyl 3-aminocrotonate (CAS 14205-39-1) and ethyl acetoacetate (CAS 141-97-9) share structural similarities with ethyl 3-aminocrotonate, substitution often leads to suboptimal outcomes. Ethyl 3-aminocrotonate's balanced steric and electronic properties, conferred by its ethyl ester group, are critical for achieving high yields and selectivity in specific heterocyclic syntheses, such as the production of the calcium channel blocker felodipine, where it is the mandated enamine component in patented processes [1]. In contrast, the methyl analog may exhibit different solubility (18 g/L vs. 26 g/L for the ethyl ester) and reactivity profiles, potentially affecting reaction kinetics and product isolation [2]. The selection of ethyl 3-aminocrotonate is thus driven by process-specific performance requirements rather than mere structural analogy.

Quantitative Differentiation of Ethyl 3-Aminocrotonate: Direct Comparative Data Against Analogs


Enhanced Aqueous Solubility of Ethyl 3-Aminocrotonate vs. Methyl Analog

Ethyl 3-aminocrotonate demonstrates 44% higher aqueous solubility compared to its methyl counterpart. This difference is significant for reactions conducted in aqueous or biphasic media. Methyl 3-aminocrotonate has a reported solubility of 18 g/L [1], whereas ethyl 3-aminocrotonate is soluble up to 26 g/L in water at 25 °C [2].

Solubility Formulation Process Chemistry

Thermal Stability and Phase Profile: Ethyl 3-Aminocrotonate vs. Methyl 3-Aminocrotonate

Ethyl 3-aminocrotonate exhibits a significantly lower melting point (33-35 °C) and a higher boiling point (210-215 °C at atmospheric pressure) relative to its methyl analog (mp 81-83 °C; bp 112 °C at 42 mmHg) [1]. The ethyl ester's liquid range of ~177 °C under standard conditions contrasts sharply with the methyl ester's range of ~30 °C under reduced pressure, influencing its handling and reaction versatility.

Physical Properties Handling Process Safety

Enabling High-Yield, Scalable Synthesis of 1,4-Dihydropyridines

In the synthesis of 1,4-dihydropyridine derivatives, ethyl 3-aminocrotonate is a critical component. A study demonstrated a continuous flow synthesis of ethyl 3-aminocrotonate from ethyl acetoacetate and ammonia, achieving a 94% yield at 50 °C with a residence time of 22 minutes . This high-yielding, scalable route underpins its use in pharmaceutical manufacturing. Furthermore, the use of ethyl 3-aminocrotonate in a papain-catalyzed one-pot synthesis of felodipine and nitrendipine yielded the target compounds under mild, eco-friendly conditions [1].

Heterocyclic Synthesis Calcium Channel Blockers Pharmaceutical Manufacturing

Distinct Reactivity in Heterocyclic Synthesis: Pyrrole and Pyridine Formation

Ethyl 3-aminocrotonate exhibits unique reactivity in heterocyclic condensations. For instance, its reaction with 2-thiophenecarboxaldehyde under acidic conditions leads to the formation of ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate . This pathway contrasts with reactions of 3-aminocrotononitrile, which yields pyridine or pyrazolopyridine scaffolds [1]. The difference arises from the ester group's ability to direct cyclization, enabling access to different heterocyclic cores.

Heterocyclic Chemistry Medicinal Chemistry Reaction Selectivity

High-Value Application Scenarios for Ethyl 3-Aminocrotonate in Research and Industry


Scalable Synthesis of 1,4-Dihydropyridine Calcium Channel Blockers

Ethyl 3-aminocrotonate is the preferred enamine partner in the synthesis of 1,4-dihydropyridine-based calcium channel antagonists, including felodipine and nitrendipine. The compound's demonstrated compatibility with continuous flow chemistry (94% yield in 22 min at 50 °C) and biocatalytic one-pot methods positions it as an ideal intermediate for industrial-scale pharmaceutical manufacturing where efficiency, high yield, and mild conditions are paramount .

Synthesis of Pyrrole-Containing Bioactive Scaffolds

For researchers targeting pyrrole-based pharmacophores, ethyl 3-aminocrotonate offers a direct route to 3-amino-5-aryl-1H-pyrrole-2-carboxylate derivatives through condensation with aryl aldehydes. This application leverages the compound's distinct reactivity to access heterocyclic cores that are not readily accessible using 3-aminocrotononitrile, making it a strategic building block for diversifying compound libraries in medicinal chemistry .

Aqueous-Based and Biphasic Reaction Systems

The enhanced aqueous solubility of ethyl 3-aminocrotonate (26 g/L) compared to its methyl analog (18 g/L) makes it a superior choice for reactions conducted in water or biphasic solvent systems. This property can be particularly advantageous in green chemistry applications and in processes where improved phase transfer or substrate solubilization is critical for achieving desired reaction outcomes .

High-Temperature Heterocyclic Condensations

The high boiling point (210-215 °C) and low melting point (33-35 °C) of ethyl 3-aminocrotonate make it suitable for reactions requiring elevated temperatures without the risk of premature evaporation. This thermal profile allows for a broader operational window in solvent-free or high-boiling solvent systems, which is often necessary for cyclocondensations and other high-energy transformations .

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